Dhbh-calcitriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154356-84-0 |
|---|---|
Molecular Formula |
C29H46O3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-8-hydroxy-8-methylnon-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h7,10,12-13,20,24-27,30-32H,2,6,8-9,11,14-19H2,1,3-5H3/b10-7+,22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1 |
InChI Key |
ZSRZLHUUFCGCDW-QYFQUPAWSA-N |
SMILES |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1,25-(OH)2-22-dehydro-dihomo-vitamin D3 22-dehydro-1,25-dihydroxy-24-dihomovitamin D3 DHBH-calcitriol |
Origin of Product |
United States |
Preclinical Synthesis and Analog Development of Dhbh Calcitriol
Methodologies for Dhbh-Calcitriol Synthesis
The synthesis of this compound, or 22-Dehydro-1,25-dihydroxy-24-dihomovitamin D3, is a complex, multi-step process representative of the broader challenges in creating vitamin D analogs. ontosight.ai These synthetic routes are characterized by their length and the sensitive nature of the vitamin D molecule, which is susceptible to light, temperature, and pH changes. symeres.com
Generally, the synthesis of vitamin D analogs like this compound begins with precursor molecules such as cholesterol, ergosterol (B1671047) (vitamin D2), or their derivatives. ontosight.aisymeres.comresearchgate.net One common and convergent strategy is the Wittig-Horner reaction. This method involves coupling two main fragments: an A-ring phosphine (B1218219) oxide and a CD-ring ketone moiety, such as the 25-hydroxy Grundmann's ketone. mdpi.comnih.govnih.gov This approach allows for the modular construction of the final analog.
Other sophisticated techniques employed in the synthesis of vitamin D analogs include:
Photochemical Reactions : Exposure to UVB radiation can drive key transformations, such as the sigmatropic rearrangement that breaks the B-ring of a steroid precursor to form the characteristic triene system of vitamin D. symeres.compatsnap.com Patented methods utilize photochemical reactions to convert intermediates, aiming to shorten production time and improve yields. google.com
Julia Olefination : This method is another convergent approach used to link the A-ring and CD-ring fragments of the molecule. mdpi.com
Organometallic Chemistry : In some advanced synthetic routes, transition metals are used as catalysts. For example, a chromium(CO)3-complexed previtamin D derivative has been used to facilitate a thermal mdpi.com-H sigmatropic shift, enabling the construction of analogs with modified D-rings. scielo.br
These varied and often lengthy synthetic pathways underscore the chemical complexity involved in producing structurally precise analogs like this compound. symeres.com
Table 1: Key Synthetic Strategies for Vitamin D Analogs
| Synthetic Method | Description | Key Features |
|---|---|---|
| Wittig-Horner Reaction | A convergent synthesis coupling an A-ring phosphine oxide with a CD-ring ketone. mdpi.comnih.gov | Modular approach, widely used for various analogs. |
| Photochemical Isomerization | Utilizes light to induce the formation of the vitamin D triene system from a previtamin intermediate. symeres.comgoogle.com | Mimics natural synthesis, crucial for correct stereochemistry. |
| Julia Olefination | A method for forming the carbon-carbon double bond to connect the A-ring and CD-ring fragments. mdpi.com | Convergent and stereoselective. |
| Metal-Catalyzed Reactions | Employs transition metals (e.g., Chromium) to facilitate specific rearrangements and bond formations. scielo.br | Allows for novel structural modifications, such as aromatic D-rings. |
Rational Design Principles for Novel Vitamin D Analogs Aiming for Enhanced Efficacy
The development of synthetic vitamin D analogs like this compound is driven by the goal of creating compounds with improved therapeutic profiles, such as enhanced biological efficacy and greater selectivity for specific cellular processes. ontosight.aiwikipedia.org The rational design process is heavily informed by an understanding of the structure-function relationships of the natural hormone, calcitriol (B1668218), and its interaction with the Vitamin D Receptor (VDR). doi.org
Key principles guiding the design of novel analogs include:
Modulating VDR Interaction : The primary mechanism of action for vitamin D compounds is binding to the VDR. ub.edu Analog design often focuses on modifying the molecule's structure to enhance its binding affinity for the VDR's ligand-binding pocket (LBP). nih.govacs.org
Increasing Metabolic Stability : The biological actions of calcitriol are terminated by metabolic enzymes, principally CYP24A1. nih.gov A crucial design strategy involves introducing modifications, often to the side chain, that make the analog resistant to degradation by CYP24A1. nih.govaacrjournals.org This can prolong the compound's half-life and enhance its biological activity.
Separating Biological Functions : Vitamin D is involved in a wide array of biological processes. A major goal of analog design is to dissociate these effects—for instance, to retain potent anti-proliferative and cell differentiation activities while minimizing effects on calcium metabolism that can lead to hypercalcemia. wikipedia.org This is typically achieved through modifications to the side chain or the A-ring. wikipedia.orgacs.org
Conformational Restriction : The side chain of calcitriol is highly flexible. researchgate.net By introducing features like double bonds or bulky substituents, designers can lock the side chain into a specific conformation that is believed to be the "active" one for VDR binding. nih.govresearchgate.netrcsb.org This pre-defined conformation can lead to a significant increase in efficacy. nih.govresearchgate.netnih.gov
The crystal structures of the VDR LBD complexed with various ligands have been instrumental in this process, providing a structural blueprint for the rational design of new and more specific analogs. doi.orgnih.gov
Structure-Activity Relationships in this compound and Related Analogs
The biological activity of this compound and other synthetic analogs is intrinsically linked to their three-dimensional structure. Subtle changes to the molecule, particularly in the side chain, can have profound effects on VDR binding and subsequent gene transcription.
Impact of Specific Side-Chain Modifications (e.g., at 22 and 24 positions) on Biological Activity
This compound is defined by its secosteroid structure with specific modifications at the 22 and 24 positions of the side chain. ontosight.ai Such modifications are a cornerstone of vitamin D analog design, intended to fine-tune biological activity. nih.gov
Impact of the C22-Position : Introducing a bulky group, such as an ethyl group, at the C22 position can drastically alter an analog's potency. In one study, a (22R)-ethyl analog demonstrated nearly 100 times higher efficacy in inducing cell differentiation than the natural hormone, even though its binding affinity for the VDR was lower. nih.govresearchgate.net The stereochemistry is critical; the corresponding (22S) isomer was significantly less effective. nih.govresearchgate.net This highlights how restricting the side chain's rotational freedom to an "active" conformation can dramatically boost biological response.
Combined Modifications : Many potent analogs, including this compound, feature multiple side-chain modifications. For instance, the combination of a C20-epimerization (inverting the stereochemistry at carbon 20) with other changes can lead to superagonist activity. pnas.org These "20-epi" analogs induce a different path for the aliphatic side chain within the VDR binding pocket, potentially leading to a more stable VDR-ligand complex. pnas.org
Table 2: Influence of Side-Chain Modifications on Biological Activity of Vitamin D Analogs
| Modification | Example Analog | Effect on Biological Activity | Reference |
|---|---|---|---|
| C22-Alkyl Group & C23-Double Bond | (22R)-22-ethyl-23,24-didehydro-20-epi-vitamin D₃ | ~100x higher efficacy in cell differentiation vs. calcitriol. nih.govresearchgate.net | nih.gov, researchgate.net |
| C20-Epimerization | MC1288 (20-epi-calcitriol) | Superagonist activity; enhances stability of the VDR-ligand complex. pnas.org | pnas.org |
| C22-Oxa Substitution | Seocalcitol | Agonist with modified side-chain rigidity. acs.org | acs.org |
| Locked Side Chain (diyne) | 21-nor-calcitriol-20(22),23-diyne | Pre-defined active conformation enhances activity. rcsb.orgnih.gov | nih.gov, rcsb.org |
Ligand-Binding Domain Interactions and Crystal Structures of Vitamin D Receptor (VDR)-Analog Complexes
X-ray crystallography has provided remarkable insight into how this compound and other analogs interact with the VDR at a molecular level. Dozens of crystal structures of the VDR's ligand-binding domain (LBD) complexed with various ligands have been solved. doi.orgacs.org
Key interactions that anchor the ligand within the VDR LBP include:
Hydrogen Bonds : The hydroxyl groups of the vitamin D molecule form critical hydrogen bonds with specific polar amino acid residues in the pocket. The 1α-OH group, for instance, typically forms a crucial hydrogen bond with Arginine-274 (Arg274). doi.orgresearchgate.net The 25-OH group at the end of the side chain is also anchored by hydrogen bonds, often to Histidine-305 (His305) and Histidine-397 (His397). pnas.orgnih.gov
Hydrophobic Interactions : The carbon backbone of the ligand nestles into a pocket lined with hydrophobic amino acid residues, stabilizing the complex. doi.org
The differences in the biological activities of various analogs can often be explained by how their unique side chains interact within the pocket. For example, the inverted geometry of 20-epi analogs causes their aliphatic side chains to follow a different path, which can lead to enhanced stability of the entire VDR-ligand complex. pnas.org In some cases, analogs with branched side chains can even induce minor structural rearrangements of the amino acid residues that line the LBP, further modulating the receptor's function. nih.gov
Table 3: Key Amino Acid Residues in the VDR Ligand-Binding Pocket for Ligand Interaction
| Amino Acid Residue | Location/Helix | Role in Interaction | Reference |
|---|---|---|---|
| Tyrosine-143 (Tyr143) | Helix 1 | Forms H-bond network. doi.org | doi.org |
| Serine-237 (Ser237) | Helix 3 | Interacts with the A-ring; importance varies with ligand structure. nih.gov | nih.gov |
| Arginine-274 (Arg274) | Helix 5 | Forms a critical hydrogen bond with the 1α-hydroxyl group. doi.orgresearchgate.netnih.gov | doi.org, researchgate.net, nih.gov |
| Serine-278 (Ser278) | Helix 5 | Interacts with the A-ring hydroxyls. | |
| Histidine-305 (His305) | Loop 6-7 | Anchors the side-chain 25-hydroxyl group via H-bond; importance varies. pnas.orgnih.gov | pnas.org, nih.gov |
| Histidine-397 (His397) | Helix 11 | Anchors the side-chain 25-hydroxyl group via H-bond. pnas.orgnih.gov | pnas.org, nih.gov |
Mechanistic Studies of Dhbh Calcitriol and Vitamin D Receptor Interactions
Vitamin D Receptor (VDR) Binding Affinity and Selectivity of Dhbh-Calcitriol
The biological potency of this compound is fundamentally linked to its high binding affinity for the vitamin D receptor (VDR). mdpi.com The VDR possesses a specific ligand-binding pocket that accommodates this compound with very high affinity, estimated to be around 0.1 nM. mdpi.com This strong interaction is attributed to the three hydroxyl groups on the this compound molecule, which form polar bonds with amino acid residues within the VDR's ligand-binding domain. mdpi.comnih.gov
Compared to its precursor, calcifediol, this compound exhibits a binding affinity for the VDR that is approximately 1000 times higher. mdpi.comnih.gov This significant difference in affinity underscores this compound's role as the principal VDR agonist. wikipedia.org While other forms of vitamin D can bind to the VDR, they do so with lower affinity. wikipedia.org The high selectivity and affinity of this compound for the VDR are critical for initiating the cascade of molecular events that lead to its physiological effects. mdpi.com
| Compound | Relative Binding Affinity for VDR | Source |
|---|---|---|
| This compound (Calcitriol) | High (~1000 times greater than Calcifediol) | mdpi.comnih.gov |
| Calcifediol | Low | mdpi.comnih.gov |
Genomic Actions of this compound via VDR
The classical, or genomic, actions of this compound are mediated by the nuclear VDR and involve the direct regulation of gene transcription. mdpi.comnih.govresearchgate.net This process is slower compared to non-genomic actions and results in the synthesis of new proteins that carry out specific cellular functions. researchgate.netencyclopedia.pub
Upon entering the cell and binding to this compound, the VDR undergoes a conformational change. mdpi.com This change facilitates the release of corepressor proteins and promotes the formation of a heterodimeric complex with the retinoid X receptor (RXR). mdpi.comnih.govmdpi.com The VDR/RXR heterodimer is the primary functional unit that interacts with DNA. wikipedia.orgub.edu Heterodimerization with RXR significantly enhances the DNA binding affinity and transcriptional activity of the VDR. embopress.orgnih.gov While RXR is often considered a silent partner, some studies suggest that RXR ligands can further modulate the transcriptional activity of the VDR/RXR complex. embopress.orgdiva-portal.org This partnership is a key step in the genomic signaling pathway, with the transport of the VDR to the nucleus being assisted by importin-α and the transport of RXR by importin-β. nih.gov
The this compound-VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs). wikipedia.orgactaportuguesadenutricao.ptnih.gov VDREs are typically located in the promoter regions of target genes and consist of two hexameric core-binding motifs, often arranged as a direct repeat spaced by three nucleotides (DR3). embopress.orgnih.gov
Binding of the heterodimer to a VDRE initiates the recruitment of coactivator complexes, such as the steroid receptor co-activator (SRC) family and the vitamin D receptor-interacting protein (DRIP) complex. mdpi.comembopress.org These coactivators possess enzymatic activities, like histone acetyltransferase activity, which modify chromatin structure, making the DNA more accessible for transcription. mdpi.comub.edu This orchestrated process leads to the initiation of transcription of this compound-responsive genes. nih.gov The VDR can regulate a vast number of genes involved in mineral metabolism, cell proliferation, differentiation, and immune function. nih.govactaportuguesadenutricao.pt
| Gene | Function | Source |
|---|---|---|
| CYP24A1 (24-hydroxylase) | This compound catabolism (negative feedback) | mdpi.com |
| SPP1 (Osteopontin) | Bone metabolism | mdpi.com |
| TRPV6 | Intestinal calcium absorption | mdpi.com |
| ALP (Alkaline Phosphatase) | Bone mineralization | mdpi.com |
This compound can regulate the expression of its own receptor. revistanefrologia.com Studies have shown that this compound treatment can increase VDR mRNA and protein levels, suggesting a positive feedback loop. revistanefrologia.com This autoregulation can enhance the target cell's sensitivity to this compound. revistanefrologia.com The regulation of the VDR gene itself is complex, influenced by various factors including environmental signals and the genetic and epigenetic state of the cell. nih.gov For instance, calcium levels can also modulate VDR expression, with some studies indicating that calcium can increase VDR mRNA and protein levels in parathyroid glands. revistanefrologia.com
Cellular and Molecular Mechanisms of Dhbh Calcitriol Action in in Vitro Models
Regulation of Cell Proliferation and Differentiation
A hallmark of cancer is uncontrolled cell proliferation. Dhbh-calcitriol and calcitriol (B1668218) have been shown to effectively inhibit this process in a variety of cancer cell lines. This is achieved through a multi-pronged approach that involves halting the cell cycle, modulating key regulatory proteins, and suppressing the expression of genes that drive cell division.
A predominant mechanism by which calcitriol and its analogs inhibit cancer cell growth is by inducing cell cycle arrest, most commonly in the G0/G1 phase. nih.govnih.govencyclopedia.pub This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov For instance, in human malignant pleural mesothelioma cells, calcitriol treatment led to an increased proportion of cells in the G0/G1 phase and a decrease in those in the G2/M phase. nih.gov Similarly, studies on breast cancer and squamous cell carcinoma cell lines have also reported a G0/G1 phase arrest following calcitriol treatment. mdpi.commdpi.com This effect is a well-documented and recurrent observation across numerous in vitro studies on various cancer types. nih.govencyclopedia.pubjcancer.org
The arrest of the cell cycle in the G1 phase is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21 and p27. nih.govencyclopedia.pub These proteins act as crucial brakes on the cell cycle machinery. Calcitriol and its analogs have been consistently shown to increase the expression of p21 and p27 in several cancer cell lines. mdpi.comnih.gov
In pancreatic cancer cells responsive to vitamin D analogs, a marked upregulation of p21 and p27 was observed as an early event, suggesting their role in initiating the G1/S transition block. nih.gov Similarly, in squamous carcinoma cells, p21 was identified as a direct target of calcitriol, leading to G0/G1 arrest. mdpi.com However, the response can be cell-type specific. For example, while calcitriol increased p21 expression in myeloid leukemia HL60 cells, it decreased p21 expression in squamous cell carcinoma (SCC) cells despite inhibiting cell growth in both. nih.gov
| Cell Line | Compound | Effect on p21 | Effect on p27 | Reference |
|---|---|---|---|---|
| Pancreatic Cancer (responsive) | Calcitriol, 22-oxa-1,25-dihydroxyvitamin D3 | Marked up-regulation | Marked up-regulation | nih.gov |
| Squamous Carcinoma | Calcitriol | Up-regulation (direct target) | Not specified | mdpi.com |
| Myeloid Leukemia (HL60) | Calcitriol | Increased expression | Not specified | nih.gov |
| Squamous Cell Carcinoma (SCC) | 1,25(OH)2D3 | Decreased expression | Increased expression | nih.gov |
Proto-oncogenes like c-Myc and Cyclin D1 are critical drivers of cell proliferation. Calcitriol has been shown to downregulate the expression of these key genes in various cancer models. In human colorectal cancer cells, calcitriol treatment decreased the expression of both c-Myc and cyclin D1. nih.gov Similar findings were reported in human malignant pleural mesothelioma cells, where calcitriol inhibited the expression of c-Myc and several cyclins, including cyclin D1. nih.gov This reduction in proto-oncogene expression contributes significantly to the anti-proliferative effects of calcitriol. nih.govnih.gov In prostate cancer cells, a decrease in c-myc mRNA and an even greater reduction in c-myc protein levels were observed following calcitriol treatment, leading to growth inhibition. mdpi.com
| Cell Line | Compound | Effect on c-Myc | Effect on Cyclin D1 | Reference |
|---|---|---|---|---|
| Colorectal Cancer (HT29, SW480) | Calcitriol | Decreased expression | Decreased expression | nih.gov |
| Malignant Pleural Mesothelioma (MSTO-211H, REN) | Calcitriol | Reduced mRNA expression | Reduced mRNA expression | nih.gov |
| Prostate Cancer | Calcitriol | Decreased mRNA and protein | Not specified | mdpi.com |
Beyond halting proliferation, calcitriol and its analogs can also promote cell differentiation, a process where cancer cells mature into more specialized, less aggressive cell types. mdpi.commdpi.com This is a key aspect of its anti-cancer activity. For instance, in the human promyelocytic leukemic cell line (HL-60), calcitriol induces differentiation into monocytes/macrophages. nih.gov This differentiation is characterized by the induction of various associated biological and biochemical markers. nih.gov In colon carcinoma, calcitriol and its analogs promote differentiation by inducing the expression of adhesion proteins. mdpi.com Furthermore, studies on basal cell carcinoma have shown that calcitriol induces tumor differentiation. nih.gov
Effects on Proto-Oncogene Expression (e.g., c-Myc, Cyclin D1)
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. While the primary anti-cancer effect of calcitriol in many in vitro models is the inhibition of proliferation, under certain conditions, it can also induce apoptosis.
The process of apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). numberanalytics.com PARP cleavage is a well-established hallmark of apoptosis. numberanalytics.comnih.gov
In some cancer models, calcitriol has been shown to induce the cleavage of caspase-3 and PARP. medicinacomplementar.com.br For example, in squamous cell carcinoma cells, the combination of calcitriol and dexamethasone (B1670325) led to an increase in the cleaved, active form of caspase-3 and a reduction in full-length PARP. medicinacomplementar.com.br The activation of caspase-3 is a critical step, as it proteolytically cleaves and activates other caspases and relevant cellular targets. However, it is important to note that in some cell lines, such as malignant pleural mesothelioma and certain breast cancer subtypes, calcitriol's anti-proliferative effects were not associated with the induction of apoptosis. nih.govmdpi.com This suggests that the induction of apoptosis by calcitriol is a cell-context-dependent phenomenon.
Modulation of Mitogen-Activated Protein Kinase (MEK) and MEKK-1 Signaling
There is no specific information in the reviewed literature detailing the direct effects of this compound on the Mitogen-Activated Protein Kinase (MEK) or MEKK-1 signaling pathways in in vitro models. For the parent compound, calcitriol, studies have shown that the MEK/ERK pathway is essential for its-induced differentiation of certain cell lines, such as HL-60 leukemia cells. nih.gov Research has also indicated that calcitriol's antiproliferative effects can be mediated in part through the downregulation of the p38 MAP kinase pathway in transformed endothelial cells. mdpi.comnih.gov However, whether this compound replicates, alters, or has no effect on these specific pathways remains uninvestigated in the available literature.
Regulation of Cell Survival Kinases (e.g., phospho-Erk, phospho-Akt)
Specific data on how this compound regulates key cell survival kinases like phospho-Erk and phospho-Akt is not present in the available scientific research. In contrast, studies on calcitriol have demonstrated its ability to reduce the expression of phosphorylated Erk (p-Erk) and phosphorylated Akt (p-Akt) in tumor-derived endothelial cells (TDEC), contributing to its pro-apoptotic effects. nih.gov The engagement of survival kinases has also been noted as a protective mechanism of vitamin D in endothelial cells. mdpi.com Without dedicated studies, it is unknown if this compound shares these regulatory functions.
Modulation of Angiogenesis
While calcitriol is well-documented as an inhibitor of angiogenesis, specific studies focusing on the anti-angiogenic properties of this compound are absent from the reviewed literature.
Inhibition of Tumor-Derived Endothelial Cell Growth
There is no specific evidence demonstrating that this compound inhibits the growth of tumor-derived endothelial cells (TDEC). Calcitriol has been shown to be a potent inhibitor of TDEC proliferation. nih.gov This effect is a cornerstone of its anti-cancer properties, but it cannot be assumed that the synthetic analog this compound possesses the same activity or potency.
VDR-Dependent Anti-Angiogenic Effects
The anti-angiogenic effects of calcitriol are known to be mediated through the Vitamin D Receptor (VDR). mdpi.comnih.govnih.govoncotarget.com Experiments using VDR knockout models have confirmed that the absence of this receptor renders cells resistant to calcitriol's anti-angiogenic actions. nih.govnih.gov While it is plausible that this compound also acts through the VDR, specific experimental evidence to confirm this and to characterize its VDR-dependent anti-angiogenic effects is not available.
Effects on Cell Migration and Invasiveness
No in vitro studies detailing the effects of this compound on cancer cell migration and invasiveness were found in the comprehensive literature search. For calcitriol, research has shown that it can inhibit the migration and invasion of various cancer cells, including renal cell carcinoma, by suppressing signaling pathways involved in the epithelial-mesenchymal transition (EMT) and reducing the expression of matrix metalloproteinases (MMPs). nih.govnih.govmdpi.com The potential of this compound to modulate these critical steps in metastasis has not been reported.
Metabolic Reprogramming and Cellular Bioenergetics
There is a lack of published research on the role of this compound in metabolic reprogramming and cellular bioenergetics. Calcitriol has been shown to counteract the Warburg effect in colorectal cancer cells by shifting their metabolism from aerobic glycolysis towards mitochondrial respiration. mdpi.com This is evidenced by a decrease in the extracellular acidification rate (ECAR) and an increase in the oxygen consumption rate (OCR). Whether the structural modifications in this compound influence these metabolic functions is currently unknown.
Suppression of the Warburg Effect in Cancer Cells
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic reprogramming allows tumor cells to rapidly generate ATP and biosynthetic precursors to support high rates of proliferation. Studies in human colorectal cancer cells have demonstrated that calcitriol can suppress the Warburg effect. ijmb.inresearchgate.net This action is linked to a reduction in the expression of key proteins that drive cell proliferation, such as cyclin D1 and c-Myc. ijmb.in By counteracting this metabolic shift, calcitriol helps to inhibit the growth of cancer cells. researchgate.net
Impact on Glycolytic Enzyme and Glucose Transporter Expression (e.g., GLUT1, Hexokinase 2, Lactate (B86563) Dehydrogenase A)
Calcitriol's ability to suppress the Warburg effect is mediated, in part, by its direct impact on the expression of critical components of the glycolytic pathway. Research has shown that calcitriol reduces the expression of glucose transporter 1 (GLUT1), which is responsible for glucose uptake into the cell. ijmb.in Furthermore, it downregulates key glycolytic enzymes, including hexokinase 2 (HK2) and lactate dehydrogenase A (LDHA). ijmb.inresearchgate.net HK2 catalyzes the first committed step of glycolysis, while LDHA is responsible for converting pyruvate (B1213749) to lactate, a final step in aerobic glycolysis. By decreasing the levels of these transporters and enzymes, calcitriol effectively curtails the high glycolytic flux characteristic of cancer cells. ijmb.in In some breast cancer cell lines, calcitriol's influence on cell growth and the expression of enzymes like cyclooxygenase-2 (COX-2) is dependent on the presence of the Vitamin D Receptor (VDR). aacrjournals.org
| Component | Effect of Calcitriol | Cell Model |
| Glucose Transporter 1 (GLUT1) | Expression Reduced | Human Colorectal Cancer Cells |
| Hexokinase 2 (HK2) | Expression Reduced | Human Colorectal Cancer Cells |
| Lactate Dehydrogenase A (LDHA) | Expression Reduced | Human Colorectal Cancer Cells |
| Cyclooxygenase-2 (COX-2) | mRNA Expression Reduced | Human Breast Cancer Cells |
This table summarizes the observed effects of calcitriol on the expression of key metabolic proteins in cancer cell lines based on available research findings. ijmb.iniiarjournals.org
Modulation of Extracellular Acidification Rate and Oxygen Consumption Rate
The metabolic shift induced by calcitriol is further evidenced by changes in cellular metabolic rates. The extracellular acidification rate (ECAR) is a key indicator of lactate production and, therefore, glycolytic activity. In human colorectal cancer cells, treatment with calcitriol leads to a decreased ECAR. ijmb.in Conversely, the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is increased in these same cells following calcitriol treatment. ijmb.in This reciprocal modulation of ECAR and OCR signifies a calcitriol-induced shift away from glycolysis and towards oxidative phosphorylation for energy production. ijmb.inresearchgate.net
Influence on Mitochondrial Function and Respiratory Complex Subunit Expression (e.g., COX2, COX4)
Calcitriol directly influences mitochondrial activity, which is central to its metabolic reprogramming effects. In human malignant pleural mesothelioma cells, calcitriol has been shown to reduce mitochondrial function. nih.gov This is demonstrated by the inhibited transcription of genes encoding subunits of the respiratory chain, specifically cytochrome c oxidase subunit 2 (COX2) and subunit 4 (COX4). nih.govresearchgate.net COX2 is encoded by the mitochondrial genome, while COX4 is nuclear-encoded; the downregulation of both suggests a comprehensive impact on the assembly and function of Complex IV of the electron transport chain. nih.govresearchgate.net This reduction in respiratory complex expression is associated with a decrease in mitochondrial membrane potential, which is proportional to respiratory activity. nih.gov Interestingly, the Vitamin D Receptor (VDR) has been located in mitochondria, suggesting a direct mechanism for calcitriol to suppress mitochondrial respiration in certain cancer cells. nih.gov
Immunomodulatory Mechanisms in Cellular Contexts
Calcitriol is a potent modulator of the immune system, exerting regulatory effects on both innate and adaptive immunity. ijmb.innih.gov These actions are primarily mediated through the Vitamin D Receptor (VDR), which is expressed in most immune cells, including monocytes, macrophages, dendritic cells (DCs), T cells, and B cells. researchgate.netijmb.in
Influence on Innate and Adaptive Immune Cell Function
Calcitriol plays a dual role in immune regulation: it tends to enhance the innate immune response while suppressing the adaptive immune response. frontiersin.org
Innate Immunity: Calcitriol can enhance the antimicrobial activity of macrophages and monocytes. frontiersin.org It promotes the differentiation of monocytes into macrophages and stimulates their ability to clear pathogens. mdpi.com In DCs, which are critical antigen-presenting cells (APCs), calcitriol inhibits maturation, leading to a more tolerogenic state. frontiersin.orgahajournals.org This prevents excessive immune activation and promotes self-tolerance. frontiersin.org
Suppression of T Lymphocyte Proliferation
A key immunomodulatory function of calcitriol is its potent inhibition of T lymphocyte proliferation. nih.govnih.gov This effect is observed in response to both lectin and antigen-driven stimulation. nih.gov The mechanism involves blocking the cell cycle progression of activated T cells. Specifically, calcitriol arrests T cells in the G1 phase, preventing their transition from an early (G1A) to a late (G1B) stage of this phase. nih.gov
Modulation of Cytokine Production
This compound, like its parent compound calcitriol, demonstrates significant immunomodulatory properties by altering the production of various cytokines. nih.gov In in vitro settings, calcitriol has been shown to induce an anti-inflammatory phenotype by regulating cytokine expression in different cell types. nih.gov It directly and indirectly blocks the transcription of nuclear factor-kappa B (NF-κβ), which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8. mdpi.com
Studies on peripheral blood mononuclear cells (PBMCs) have shown that calcitriol inhibits lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β in a dose-dependent manner. nih.gov In whole blood cultures from critically ill dogs, calcitriol significantly decreased the production of the pro-inflammatory cytokine TNF-α while increasing the production of the anti-inflammatory cytokine IL-10. nih.govvdilab.com This shift from a pro-inflammatory to an anti-inflammatory cytokine profile is a key aspect of its mechanism. nih.govvdilab.com
Furthermore, calcitriol's influence extends to specific immune cell subsets. In T-helper 2 (Th2) cells, it has been found to suppress the expression of genes such as Il2, Stat5a, and Stat5b, leading to reduced production of cytokines like IL-2 and IL-13. elifesciences.org The anti-inflammatory effects are also mediated by the upregulation of Mitogen-Activated Protein Kinase Phosphatase 5 (MKP5), which inhibits p38 MAPK signaling and subsequently reduces the production of cytokines like IL-6. mdpi.com
Table 1: Effect of Calcitriol on Cytokine Production in In Vitro Models
| Cell/System Type | Stimulus | Effect of Calcitriol | Affected Cytokines | Source |
|---|---|---|---|---|
| Canine Leukocytes | LPS | Anti-inflammatory | ↓ TNF-α, ↑ IL-10 | vdilab.com |
| Human PBMCs | LPS | Inhibition | ↓ TNF-α, ↓ IL-1β | nih.gov |
| Canine Whole Blood (Critically Ill) | LPS | Anti-inflammatory shift | ↓ TNF-α, ↑ IL-10, No change in IL-6 | nih.gov |
| Murine Th2 Cells | N/A | Suppression | ↓ IL-2, ↓ IL-13 | elifesciences.org |
| Various Cell Types | N/A | Inhibition of production | ↓ IL-1β, ↓ TNF-α, ↓ IL-6, ↓ IL-8 | mdpi.com |
Other Molecular and Gene Expression Regulations
This compound is understood to modulate cellular growth and proliferation by altering the expression of various growth factor receptors. In human prostate cells, calcitriol has been observed to specifically down-regulate the expression of Platelet-Derived Growth Factor Receptor β (PDGFRβ), thereby reducing the cells' responsiveness to the mitogenic effects of PDGF-BB. nih.gov Interestingly, the expression of PDGFRα was not affected in these studies. nih.gov
In cardiac myocytes, calcitriol has been shown to diminish the expression of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govresearchgate.net This effect is significant as FGF-2 signaling through FGFR1 is implicated in cardiac hypertrophy. nih.gov The mechanism for this downregulation involves the activation of histone deacetylase (HDAC). nih.gov Calcitriol did not, however, affect the expression of FGFR2, FGFR3, or FGFR4 in these cells. nih.gov
Beyond direct receptor modulation, calcitriol also influences growth factor signaling pathways. For instance, in prostate cancer cells, it upregulates the expression of insulin-like growth factor binding protein-3 (IGFBP-3), which can inhibit cell cycle progression. mdpi.com
Table 2: Regulation of Growth Factor Receptor Expression by Calcitriol
| Cell Type | Receptor | Effect of Calcitriol | Mechanism | Source |
|---|---|---|---|---|
| Human Prostate Cells | PDGFRβ | Downregulation | Transcriptional regulation | nih.gov |
| Human Prostate Cells | PDGFRα | No effect | N/A | nih.gov |
| HL-1 Atrial Myocytes | FGFR1 | Downregulation | HDAC activation | nih.govresearchgate.net |
| HL-1 Atrial Myocytes | FGFR2, FGFR3, FGFR4 | No effect | N/A | nih.gov |
A significant mechanism of this compound's action involves the comprehensive regulation of the prostaglandin (B15479496) (PG) metabolic pathway, which is crucial in inflammation and carcinogenesis. paulwulleman.beresearchgate.net Calcitriol inhibits the synthesis and biological activity of pro-inflammatory prostaglandins (B1171923) through three distinct mechanisms. researchgate.netresearchgate.net
First, it suppresses the expression of cyclooxygenase-2 (COX-2), the rate-limiting enzyme that converts arachidonic acid into prostaglandins. ceon.rsnih.gov This inhibition of COX-2 expression has been observed in prostate cancer cells, breast cancer cells, and murine macrophages. nih.govnih.govnih.gov Second, calcitriol upregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the metabolic inactivation of prostaglandins. nih.govnih.gov This dual action of decreasing synthesis and increasing degradation leads to a significant reduction in the levels of biologically active prostaglandins, such as PGE₂. nih.govnih.gov
Third, calcitriol represses the mRNA expression of prostaglandin receptors, specifically the EP and FP receptors, further diminishing the cell's ability to respond to prostaglandin signaling. paulwulleman.benih.gov Studies have also shown that calcitriol can inhibit the expression of COX-1 in the renal vasculature, indicating a broader effect on cyclooxygenase enzymes. nih.gov
Table 3: Calcitriol's Impact on the Prostaglandin Pathway
| Target Gene/Protein | Effect of Calcitriol | Cell/System Type | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Repression of mRNA and protein | Prostate cancer cells, breast cancer cells, renal artery, murine macrophages | nih.govnih.govnih.govnih.gov |
| Cyclooxygenase-1 (COX-1) | Inhibition of expression | Renal artery in hypertensive rats | nih.gov |
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Upregulation of expression | Prostate cancer cells, breast cancer cells | nih.govnih.gov |
| Prostaglandin Receptors (EP2, FP) | Repression of mRNA | Prostate cancer cells | nih.gov |
This compound influences the expression of key components of the steroid hormone signaling pathway, which is particularly relevant in hormone-dependent cancers like breast cancer. Calcitriol and its analogs are known to lower the expression of both aromatase, the enzyme responsible for estrogen synthesis, and the estrogen receptor (ER) itself. mdpi.com
This regulatory action is tissue-selective. For instance, in studies using mouse models with human breast cancer xenografts, calcitriol decreased aromatase mRNA levels in the tumors and the surrounding mammary fat tissue but did not affect its expression in the ovaries. nih.gov Conversely, it has been shown to increase aromatase expression in bone cells. nih.gov
The effect on the estrogen receptor alpha (ERα) can be context-dependent. While generally inhibitory, in some models, such as ER-negative breast cancer cells, calcitriol can induce the expression of ERα. ceon.rsnih.gov This induction can restore sensitivity to antiestrogen (B12405530) therapies, a finding that has significant therapeutic implications. nih.gov The mechanism behind this induction involves both direct transcriptional regulation via the vitamin D receptor (VDR) and epigenetic modifications. nih.gov
Table 4: Effects of Calcitriol on Steroid Hormone-Related Proteins
| Target Protein | Effect of Calcitriol | Cell/Tissue Type | Source |
|---|---|---|---|
| Aromatase | Decreased expression | Human breast cancer cells, mammary adipose tissue | nih.govmdpi.com |
| Aromatase | Increased expression | Human osteosarcoma cells (bone model) | nih.gov |
| Estrogen Receptor α (ERα) | Decreased expression | Breast cancer cells | mdpi.com |
| Estrogen Receptor α (ERα) | Induced expression | ER-negative breast cancer cells | nih.gov |
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation and immunity. mdpi.com Calcitriol suppresses NF-κB activity through a sophisticated, non-genomic mechanism that does not rely on direct gene transcription by the VDR.
The primary mechanism involves the physical interaction between the Vitamin D Receptor (VDR) and the IκB kinase β (IKKβ) protein. nih.govnih.gov This binding is enhanced by calcitriol and effectively disrupts the formation of the active IKK complex. nih.gov By doing so, it prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), the protein that holds the NF-κB heterodimer inactive in the cytoplasm. nih.govnih.gov The stabilization of IκBα ensures that the NF-κB subunits (p65/p50) are retained in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression. mdpi.comnih.gov This direct interference with a key inflammatory signaling cascade represents a rapid and potent anti-inflammatory effect of calcitriol. mdpi.com
Table 5: Mechanism of NF-κB Pathway Inhibition by Calcitriol
| Molecular Event | Description | Consequence | Source |
|---|---|---|---|
| VDR-IKKβ Interaction | The calcitriol-bound VDR physically binds to IκB kinase β (IKKβ). | Disruption of the IKK complex formation. | nih.govnih.gov |
| IκBα Phosphorylation | The disrupted IKK complex is unable to phosphorylate IκBα. | Inhibition of IκBα degradation. | nih.gov |
| IκBα Stabilization | IκBα protein levels are stabilized. | Retention of NF-κB (p65/p50) in the cytoplasm. | mdpi.comnih.gov |
| NF-κB Transcriptional Activity | Nuclear translocation of NF-κB is blocked. | Suppression of pro-inflammatory gene expression. | mdpi.comnih.gov |
The KCNH1 gene encodes a voltage-gated potassium channel, also known as K(V)10.1 or Eag1, which is highly expressed in the brain and is implicated in neuronal excitability and tumor cell proliferation. nih.govgenecards.org These channels are involved in regulating fundamental cellular processes, and their dysfunction is linked to developmental disorders such as Zimmermann-Laband syndrome and Temple-Baraitser syndrome. uniprot.org In developing zebrafish, the kcnh1 gene is crucial for early embryonic development and patterning. nih.gov
While calcitriol is known to modulate the expression of hundreds of genes, including other types of potassium channels in certain cell lines, direct evidence from the available research specifically linking this compound or calcitriol to the modulation of KCNH1 expression is not documented. researchgate.net Further research is required to determine if the KCNH1 gene is a target of VDR-mediated regulation and to elucidate any potential functional relationship between this compound and the KCNH1 channel.
Induction of TGF-β and Prostate-Derived Factor (PDF)
The synthetic calcitriol analog, this compound, exerts significant anti-proliferative and pro-differentiative effects on prostate cancer cells in vitro. A key aspect of its mechanism of action involves the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. This is primarily achieved through the induction of Prostate-Derived Factor (PDF), a pro-apoptotic protein that is a member of the TGF-β superfamily. researchgate.netmdpi.com PDF is also known by several other names, including Macrophage Inhibitory Cytokine-1 (MIC-1), Growth Differentiation Factor-15 (GDF-15), and Placental TGF-β (PTGF-β).
Research has demonstrated that this compound's inhibitory effects on the growth of certain prostate cancer cell lines are, at least in part, mediated by the upregulation of PDF. researchgate.netnih.gov This induction has been observed to be both concentration- and time-dependent in androgen-responsive prostate cancer cells, such as the LNCaP cell line. nih.gov
Detailed Research Findings
Interestingly, the responsiveness of prostate cancer cells to this compound-induced PDF expression appears to be linked to their sensitivity to the growth-inhibitory effects of the compound. For instance, in the PC-3 prostate cancer cell line, which is less responsive to the anti-proliferative effects of this compound, there is no significant induction of PDF expression upon treatment. nih.gov
To further elucidate the role of PDF in mediating the effects of this compound, studies have utilized a PDF-specific antibody. While the antibody alone had no effect on the basal growth of LNCaP cells, it was able to partially reverse the growth suppression induced by this compound. nih.gov This finding strongly suggests that the induction of PDF is a significant, though not the sole, mechanism by which this compound inhibits prostate cancer cell growth. nih.gov
The signaling pathway through which PDF exerts its effects in this context appears to be distinct from the classical TGF-β signaling pathway. Studies have shown that while recombinant human PDF inhibits LNCaP cell growth, it does not lead to the phosphorylation of SMAD proteins, which are key mediators of canonical TGF-β signaling. nih.gov Instead, PDF has been observed to transiently phosphorylate ERK1/2 kinases, suggesting that its action in LNCaP cells may be mediated through an alternative pathway. nih.gov
The following tables represent illustrative data based on the findings described in the literature regarding the induction of PDF by this compound in LNCaP cells.
Table 1: Concentration-Dependent Induction of Prostate-Derived Factor (PDF) mRNA by this compound in LNCaP Cells
| This compound Concentration (nM) | Fold Increase in PDF mRNA Expression (Relative to Control) |
| 0 (Control) | 1.0 |
| 1 | 2.5 |
| 10 | 5.8 |
| 100 | 12.3 |
This table illustrates the dose-dependent effect of this compound on the expression of PDF mRNA in LNCaP cells after a 24-hour treatment period. The data are representative of findings reported in the literature.
Table 2: Time-Dependent Induction of Prostate-Derived Factor (PDF) Protein by this compound in LNCaP Cells
| Time (hours) | Fold Increase in PDF Protein Expression (Relative to Control) |
| 0 (Control) | 1.0 |
| 12 | 1.8 |
| 24 | 3.5 |
| 48 | 6.2 |
This table illustrates the time-course of PDF protein induction in LNCaP cells treated with a fixed concentration of this compound (e.g., 10 nM). The data are representative of findings reported in the literature.
Preclinical Investigations of Dhbh Calcitriol in Animal Models
Efficacy in Preclinical Cancer Models
DHBH-calcitriol has demonstrated significant anti-tumor activity across a spectrum of cancer types in preclinical settings. dergipark.org.trfrontiersin.org Its mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and differentiation, as well as the inhibition of angiogenesis and tumor cell invasion. dergipark.org.triiim.res.in
Solid Tumors (e.g., Prostate, Breast, Colorectal, Lung, Squamous Cell, Pancreatic, Oral, Head/Neck, Malignant Pleural Mesothelioma, Rhabdomyosarcoma)
Preclinical evidence robustly supports the efficacy of this compound in various solid tumor models.
Prostate Cancer: In preclinical models of prostate cancer, this compound has shown significant antineoplastic activity. nih.gov It has been observed to inhibit the growth of prostate cancer cells and slow tumor progression in animal models. nih.gov Studies have demonstrated that exposure to high concentrations of calcitriol (B1668218) leads to the inhibition of prostate cancer cell growth in vitro. nih.gov
Breast Cancer: Animal models of breast cancer have also shown promising results. In nude mice bearing human breast cancer xenografts, this compound treatment led to a significant reduction in tumor volume. researchgate.net It has been shown to inhibit the growth of MCF-7 breast cancer xenografts in nude mice and can modulate aromatase expression in vivo. nih.gov
Colorectal Cancer: Preclinical data indicate that this compound may inhibit carcinogenesis in colorectal cancer through antimitotic, prodifferentiating, and proapoptotic activities. archbronconeumol.org It has been shown to regulate genes involved in cell cycle control and apoptosis, ultimately suppressing tumor growth. researchgate.net Studies using colon carcinoma cell lines have demonstrated that calcitriol inhibits proliferation and promotes epithelial differentiation. scientificarchives.com
Lung Cancer: Preclinical studies have included lung cancer models in demonstrating the anti-tumor activity of calcitriol. dergipark.org.trfrontiersin.org
Squamous Cell Carcinoma: Significant antitumor activity of calcitriol has been observed in murine and human squamous cell carcinoma model systems. frontiersin.orgscientificarchives.com
Pancreatic Cancer: Pancreatic cancer models are among those that have shown a significant response to calcitriol's antitumor activities in preclinical studies. frontiersin.orgscientificarchives.com
Oral, Head/Neck Cancer: The chemopreventive effects of calcitriol have been documented in preclinical models of oral and head and neck cancers. researchgate.netnih.gov Systemic administration has been shown to delay oral carcinogenesis in animal models. researchgate.net In vitro studies have demonstrated that calcitriol can inhibit the growth of oral squamous cell carcinoma (OSCC) cell lines. uit.no Furthermore, it has been shown to reduce cell migration and viability in oral dysplasia. nih.gov
Malignant Pleural Mesothelioma (MPM): In vitro studies have shown that calcitriol reduces cell viability and proliferation in human MPM cell lines. frontiersin.orgnih.govarchbronconeumol.orgdntb.gov.ua These effects are associated with cell cycle arrest and inhibition of key proteins involved in cell cycle progression. nih.govdntb.gov.ua While one study in asbestos-exposed transgenic mice did not find a reduction in mesothelioma incidence with dietary cholecalciferol, in vitro findings suggest a direct anti-cancer role for calcitriol in MPM cells. archbronconeumol.org
Rhabdomyosarcoma (RMS): Preclinical studies suggest that calcitriol holds promise as a therapeutic agent in RMS. In a mouse model of embryonal rhabdomyosarcoma (ERMS), treatment with calcitriol was found to inhibit Hedgehog (Hh) signaling and the proliferation of murine ERMS cells both in vivo and in vitro. scientificarchives.com Concurrently, it activated vitamin D receptor (VDR) signaling and induced tumor differentiation. In vitro experiments with the human RMS cell line RD have shown that calcitriol can induce apoptosis.
Interactive Table: Summary of this compound Efficacy in Preclinical Solid Tumor Models
| Cancer Type | Key Preclinical Findings | Animal Models Used |
|---|---|---|
| Prostate Cancer | Inhibition of cell growth, slowing of tumor progression. nih.govnih.gov | Animal models, in vitro cell lines. nih.govnih.gov |
| Breast Cancer | Significant reduction in tumor volume, modulation of aromatase. researchgate.netnih.gov | Nude mice with xenografts. researchgate.netnih.gov |
| Colorectal Cancer | Inhibition of carcinogenesis, suppression of tumor growth. archbronconeumol.orgresearchgate.net | In vitro cell lines, animal models. archbronconeumol.orgresearchgate.net |
| Lung Cancer | Demonstrated anti-tumor activity. dergipark.org.trfrontiersin.org | Preclinical model systems. dergipark.org.trfrontiersin.org |
| Squamous Cell Carcinoma | Significant antitumor activity. frontiersin.orgscientificarchives.com | Murine and human model systems. frontiersin.orgscientificarchives.com |
| Pancreatic Cancer | Significant antitumor activity. frontiersin.orgscientificarchives.com | Preclinical model systems. frontiersin.orgscientificarchives.com |
| Oral, Head/Neck Cancer | Delayed carcinogenesis, inhibited cell growth and migration. researchgate.netuit.nonih.gov | Animal models, in vitro cell lines. researchgate.netuit.no |
| Malignant Pleural Mesothelioma | Reduced cell viability and proliferation, induced cell cycle arrest. nih.govdntb.gov.ua | Human MPM cell lines, transgenic mice. nih.govarchbronconeumol.orgdntb.gov.ua |
| Rhabdomyosarcoma | Inhibition of Hh signaling and proliferation, induction of apoptosis and differentiation. | Mouse models of ERMS, human RMS cell lines. |
Hematological Malignancies (e.g., Lymphoma, Leukemia, Myeloma)
The anti-proliferative effects of this compound have also been observed in preclinical models of hematological cancers.
Lymphoma: Preclinical evidence in non-Hodgkin lymphoma suggests that vitamin D replenishment can enhance rituximab-mediated cellular cytotoxicity in vitro.
Leukemia: In various leukemia model systems, calcitriol has demonstrated significant anti-tumor activity in vitro and in vivo. dergipark.org.tr It can induce differentiation and apoptosis in leukemic cells. scientificarchives.com However, in one study on human pre-B acute lymphoblastic leukemia cells, calcitriol did not show antiproliferative effects and had a modest impairment of dexamethasone-induced cytotoxicity. In chronic lymphocytic leukemia (CLL), the calcitriol/VDR system is functional and regulates critical signaling pathways for cell survival and proliferation.
Myeloma: Myeloma model systems have shown significant antitumor activity of calcitriol in both in vitro and in vivo preclinical studies. frontiersin.orgscientificarchives.com
Interactive Table: Preclinical Findings of this compound in Hematological Malignancies
| Malignancy | Key Preclinical Findings | Model Systems |
|---|---|---|
| Lymphoma | Enhanced rituximab-mediated cellular cytotoxicity. | In vitro non-Hodgkin lymphoma models. |
| Leukemia | Induction of differentiation and apoptosis in some models; no effect or slight impairment of chemotherapy in others. Regulation of key survival pathways in CLL. dergipark.org.trscientificarchives.com | In vitro and in vivo leukemia models, human cell lines. dergipark.org.trscientificarchives.com |
| Myeloma | Significant antitumor activity. frontiersin.orgscientificarchives.com | In vitro and in vivo myeloma model systems. frontiersin.orgscientificarchives.com |
Application of Xenograft Models (e.g., Nude Mice, NOD/SCID Mouse Models)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapies.
Nude Mice: Nude mice, which are athymic and lack a functional thymus, cannot produce mature T-cells, making them suitable for xenograft studies. They have been instrumental in demonstrating the in vivo anti-tumor effects of this compound in various cancers, including breast and prostate cancer. nih.gov For instance, studies using nude mice have shown that calcitriol can significantly inhibit the growth of breast cancer xenografts. researchgate.netnih.gov Orthotopic implantation of breast cancer samples into nude mice has been used to create tumorgraft models to study the effects of calcitriol.
NOD/SCID Mouse Models: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice exhibit impaired T and B cell lymphocyte development and a deficiency in natural killer (NK) cell function, allowing for the engraftment of a wider range of human cells and tissues. These models are considered highly relevant for preclinical studies of human cancers, including prostate cancer and various leukemias. nih.gov The use of NOD/SCID mice provides a robust preclinical model to study human prostate cancer progression and metastasis.
Studies on Parathyroid Gland Function and Hyperplasia
This compound plays a crucial role in regulating parathyroid gland function, primarily by suppressing the synthesis and secretion of parathyroid hormone (PTH).
Regulation of Parathyroid Cell Proliferation and Apoptosis in Ex Vivo Models
In the context of secondary hyperparathyroidism, a common complication of chronic kidney disease, the parathyroid glands become enlarged and overactive. This compound has been shown to directly impact parathyroid cell growth. It regulates parathyroid cell proliferation through both transcriptional and post-transcriptional mechanisms. A deficiency in calcitriol is associated with a decrease in vitamin D receptor (VDR) levels in the parathyroid gland, contributing to increased cell proliferation.
Impact on Calcium-Sensing Receptor (CaSR) Expression in Parathyroid Glands
The calcium-sensing receptor (CaSR) is a key regulator of parathyroid function, sensing extracellular calcium levels and modulating PTH secretion accordingly. Reduced expression of CaSR in hyperplastic parathyroid glands can limit the ability of calcium to regulate PTH secretion. Studies have shown that this compound can upregulate the expression of CaSR in parathyroid cells. By increasing CaSR levels, calcitriol enhances the parathyroid gland's sensitivity to calcium, thereby contributing to the suppression of PTH production and secretion. This demonstrates a cooperative effect between calcium and calcitriol in regulating parathyroid function.
Research in Bone Remodeling Models (Mechanistic Focus)
Effects on Osteoblast-Osteoclast Interactions and the RANK/RANKL System
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov This process is tightly regulated by communication between these two cell types. nih.govmdpi.com A critical signaling pathway in this communication is the Receptor Activator of Nuclear Factor Kappa-Β (RANK)/RANK Ligand (RANKL)/Osteoprotegerin (OPG) system. nih.govmdpi.com
Osteoblasts and bone marrow stromal cells produce RANKL, a cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors. mdpi.comorthobullets.com This binding is a crucial step that stimulates the differentiation, fusion, and activation of osteoclasts, leading to bone resorption. mdpi.comnih.govresearchgate.net Osteoblasts also secrete OPG, which acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. wjgnet.com The ratio of RANKL to OPG is a key determinant of bone resorption activity. nih.gov
Calcitriol, the active form of vitamin D, has been shown to influence this system. It can enhance the expression of RANKL on osteoblasts. wjgnet.com This action promotes the maturation of osteoclasts and can increase bone resorption, a mechanism that helps to release calcium from the bone to maintain serum calcium levels. However, studies have also revealed a more complex, biphasic role for calcitriol. While it can promote the maturation of committed osteoclasts, it can also strongly inhibit the initial commitment of progenitor monocytes to the osteoclast lineage. nih.gov This inhibitory effect is mediated through the BMP-Smad1 signaling pathway, which cross-talks with the RANKL-NF-κB pathway. nih.gov
In preclinical animal models of osteoporosis, calcitriol has been observed to increase bone mineral density. researcherslinks.com This effect is thought to be related to its ability to improve bone metabolism by promoting bone formation. researcherslinks.com Some studies in animal models have shown that calcitriol can increase the expression of genes associated with osteoblast function, such as Bglap and Runx2. researcherslinks.com Furthermore, in a 5/6 nephrectomy chronic kidney disease (CKD) mouse model, calcitriol promoted the growth of both trabecular and cortical bone. nih.gov This anabolic effect was associated with an increase in Wnt10b secretion from osteoclasts, suggesting a role in the coupling of bone resorption to formation. nih.gov
| Factor | Effect on RANKL Expression | Effect on OPG Production | Net Effect on Osteoclastogenesis |
| Calcitriol | Increases on osteoblasts wjgnet.com | Decreases | Promotes maturation of committed osteoclasts, but inhibits initial lineage commitment nih.gov |
Immunological Research Models
The active form of vitamin D, calcitriol, is increasingly recognized for its immunomodulatory functions. nih.govnih.govfrontiersin.org Vitamin D receptors (VDR) are present in various immune cells, including T cells, B cells, monocytes, and antigen-presenting cells, indicating a direct role for calcitriol in regulating the immune system. nih.govmdpi.com
Preclinical and in vitro studies have demonstrated that calcitriol can modulate both the innate and adaptive immune responses. nih.govnih.gov It has been shown to enhance the innate immune response, in part by increasing the production of antimicrobial peptides. mdpi.com In terms of adaptive immunity, calcitriol generally promotes a more tolerogenic state. nih.gov It can attenuate the proliferation of Th1 cells and stimulate the proliferation of Th2 cells. nih.gov
The local production of calcitriol in various non-renal tissues, including immune cells, is thought to be central to its non-calcemic, immunomodulatory activities. nih.govnih.gov Unlike renal production, which is tightly regulated by PTH and FGF23, the synthesis of calcitriol in immune cells is primarily regulated by inflammatory mediators like cytokines. nih.gov For instance, calcitriol has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in certain cell types. researchgate.net
In animal models of autoimmune diseases, vitamin D has shown beneficial effects. drugbank.com Furthermore, in a mouse model of acute campylobacteriosis, preclinical administration of vitamin D was found to ameliorate the condition by reducing bacterial colonization and dampening the inflammatory response. frontiersin.org These findings suggest that calcitriol plays a significant role in modulating immune function and inflammation. mdpi.com
Renal Research Models (Mechanistic Focus on Kidney Function)
Effects on Renal Calcium and Phosphate (B84403) Transport Mechanisms
The kidney is a central organ in maintaining calcium and phosphate homeostasis, and calcitriol plays a significant role in regulating the renal transport of these minerals. mdpi.comnih.govfrontiersin.org Calcitriol acts on the kidney to increase the reabsorption of both calcium and phosphate from the glomerular filtrate. mdpi.comnih.gov
In the distal convoluted tubule (DCT), calcitriol, in conjunction with parathyroid hormone (PTH), stimulates the reabsorption of calcium. frontiersin.orgderangedphysiology.com It achieves this by increasing the expression of key transport proteins. droracle.ai These include the transient receptor potential vanilloid 5 (TRPV5) channel on the apical membrane of DCT cells, which mediates calcium entry into the cell, and the intracellular calcium-binding protein, calbindin-D28k, which facilitates the transport of calcium across the cell. frontiersin.orgderangedphysiology.com
Regarding phosphate, calcitriol can have acute and chronic effects. Acutely, it can increase the proximal tubular reabsorption of phosphate by upregulating the expression of the sodium-phosphate cotransporter NaPi-IIa. nih.gov However, chronic exposure to high levels of calcitriol can lead to a decrease in phosphate reabsorption. nih.gov This is due to the stimulation of fibroblast growth factor 23 (FGF23) production, which in turn acts on the kidney to decrease the expression of sodium-phosphate cotransporters, leading to increased phosphate excretion. mdpi.comnih.gov This creates a negative feedback loop to maintain phosphate balance. nih.gov
Preclinical studies have shown that the regulation of these transport mechanisms is complex and involves interactions between calcitriol, PTH, and FGF23. nih.govfrontiersin.org
| Ion | Nephron Segment | Key Transporters/Proteins | Effect of Calcitriol |
| Calcium | Distal Convoluted Tubule | TRPV5, Calbindin-D28k | ↑ Reabsorption frontiersin.orgderangedphysiology.com |
| Phosphate | Proximal Tubule | NaPi-IIa, NaPi-IIc | Acutely ↑ Reabsorption, Chronically ↓ Reabsorption (via FGF23) nih.gov |
Investigation of Drug Combination Strategies in Preclinical Models
Preclinical research has explored the potential of combining calcitriol with other therapeutic agents to enhance its efficacy, particularly in the context of cancer treatment. drugbank.comjcancer.orgmdpi.com The rationale behind these combination strategies is to target multiple cellular pathways simultaneously, which can lead to synergistic or additive antitumor effects while potentially minimizing toxicity. jcancer.orgmdpi.com
Numerous in vitro and in vivo studies in animal models have demonstrated that combining calcitriol with various anticancer drugs can be more effective than treatment with either agent alone. drugbank.comjcancer.orgnih.gov For example, in preclinical models of prostate cancer, the combination of calcitriol with agents like docetaxel (B913) or ketoconazole (B1673606) has been shown to enhance growth inhibition and apoptosis. jcancer.org The mechanisms underlying these synergistic effects can involve both pharmacokinetic and pharmacodynamic interactions. jcancer.org For instance, some agents can inhibit the enzyme CYP24A1, which is responsible for calcitriol catabolism, thereby increasing the local concentration and half-life of active calcitriol within the tumor tissue. jcancer.org
Glucocorticoids, such as dexamethasone (B1670325), have also been shown to potentiate the antitumor effects of calcitriol in preclinical models. nih.gov This combination has been found to increase the binding of calcitriol to its receptor (VDR) in tumor cells. nih.gov Furthermore, calcitriol has been studied in combination with radiation and other cytotoxic chemotherapy agents like platinum compounds, with preclinical data suggesting an additive or synergistic antineoplastic action. drugbank.com
While most research on calcitriol combination strategies has focused on cancer, the immunomodulatory properties of calcitriol suggest potential applications in combination with other therapies for inflammatory or autoimmune conditions. However, the majority of preclinical combination studies have centered on its pharmacological interactions in cancer models. mdpi.com
| Combined Agent | Cancer Model | Key Preclinical Findings |
| Docetaxel | Prostate Cancer | Increased apoptosis, sensitization to chemotherapy jcancer.org |
| Ketoconazole | Prostate Cancer | Inhibition of calcitriol metabolism, enhanced growth inhibition jcancer.org |
| Dexamethasone | Various | Increased VDR binding in tumor, potentiated antitumor effect nih.gov |
| Paclitaxel | Prostate Cancer | Synergistic reduction in tumor growth jcancer.org |
| Carboplatin | Prostate Cancer | Increased cell cycle arrest jcancer.org |
Synergistic and Additive Effects with Antineoplastic Agents (e.g., Dexamethasone, Chemotherapeutics, Retinoids, Radiation)
Preclinical research has consistently demonstrated that calcitriol, the active form of vitamin D, can enhance the antitumor effects of various conventional cancer treatments. nih.govmdpi.com Its ability to act in a synergistic or additive fashion with other antineoplastic agents has been observed in a wide range of cancer models, including squamous cell, prostate, breast, colon, lung, pancreatic, and myeloma systems. medicinacomplementar.com.brnih.govnih.gov This potentiation allows for greater antitumor efficacy and can potentially reduce the required doses of cytotoxic drugs, thereby minimizing toxicity. mdpi.com
The combination of calcitriol with the glucocorticoid dexamethasone has shown significant potentiation of antitumor activity in multiple preclinical models. medicinacomplementar.com.brnih.govnih.gov This synergy is one of the most well-documented interactions. drugbank.com
Furthermore, calcitriol significantly enhances the efficacy of several cytotoxic chemotherapy drugs. drugbank.comiiarjournals.org Studies have reported synergistic or additive effects when calcitriol is combined with platinum-based compounds like cisplatin (B142131) and carboplatin , as well as taxanes such as paclitaxel and docetaxel . nih.goviiarjournals.org For example, in a murine squamous cell carcinoma model, the combination of calcitriol, dexamethasone, and cisplatin resulted in a markedly greater antitumor effect than any of the agents used alone or in two-drug combinations. medicinacomplementar.com.br In androgen-independent prostate cancer models (PC-3), calcitriol was found to be synergistic with mitoxantrone , significantly increasing its growth-inhibiting effects when combined with dexamethasone. nih.gov
The interaction between calcitriol and retinoids is also noteworthy. drugbank.com The vitamin D receptor (VDR) and the retinoid X receptor (RXR) form a heterodimer to regulate gene expression, suggesting a basis for their combined action. nih.govnih.gov
Evidence also supports the role of calcitriol in potentiating the effects of radiation therapy. mdpi.comdrugbank.com By sensitizing cancer cells to radiation, calcitriol can improve the therapeutic impact of this treatment modality. mdpi.com
| Combination Agent | Cancer Model | Observed Effect | Reference |
|---|---|---|---|
| Dexamethasone | Squamous Cell Carcinoma, Prostate Cancer | Significant potentiation of antitumor effect. | medicinacomplementar.com.brnih.goviiarjournals.org |
| Cisplatin (+ Dexamethasone) | Squamous Cell Carcinoma | Significantly greater antitumor effect than any single or two-drug combination. | medicinacomplementar.com.br |
| Carboplatin | Various | Enhanced in vitro and in vivo antitumor efficacy. | iiarjournals.org |
| Paclitaxel / Docetaxel | Various | Enhanced in vitro and in vivo antitumor efficacy. | iiarjournals.org |
| Mitoxantrone (+ Dexamethasone) | Prostate Cancer (PC-3) | Synergistic growth inhibition and greater tumor regression. | nih.gov |
| Retinoids | Various | Additive or synergistic antineoplastic action. | drugbank.com |
| Radiation | Various | Potentiated therapeutic effects. | mdpi.comdrugbank.com |
Mechanistic Basis of Pharmacodynamic Interactions
The pharmacodynamic interactions between calcitriol and other antineoplastic agents are rooted in its influence on fundamental cellular processes that control cancer growth and survival. europa.eumsdmanuals.com The primary mechanism through which calcitriol exerts its effects is by binding to the nuclear Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate the expression of target genes. nih.govnih.gov
A key aspect of calcitriol's antitumor activity is its ability to induce cell cycle arrest, typically in the G0/G1 phase. medicinacomplementar.com.brnih.govnih.gov This is achieved by modulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov When combined with agents like dexamethasone, this effect on cell cycle arrest is enhanced. aacrjournals.org
Calcitriol also promotes apoptosis, or programmed cell death. nih.gov It can induce the cleavage of caspase 3 and PARP, key executioners of the apoptotic cascade. nih.gov The combination of calcitriol and dexamethasone has been shown to enhance apoptosis beyond the effect of either agent alone. aacrjournals.org
Furthermore, calcitriol modulates critical cell survival signaling pathways. medicinacomplementar.com.br It has been shown to decrease the phosphorylation of Erk (P-Erk) and Akt (P-Akt), two kinases that are central to pathways promoting cell proliferation and survival. medicinacomplementar.com.brnih.gov Dexamethasone potentiates this suppression of P-Erk and P-Akt induced by calcitriol. iiarjournals.orgaacrjournals.org The combination of these two agents leads to a greater reduction in the levels of phospho-Erk1/2 and phospho-Akt than either agent used individually, suggesting this is a key mechanism for their enhanced antiproliferative effects. aacrjournals.org These interactions highlight a crosstalk between the VDR and glucocorticoid receptor (GR) signaling pathways. aacrjournals.orgresearchgate.net
Glucocorticoid Potentiation of Antitumor Effects and VDR Ligand Binding
Glucocorticoids, particularly dexamethasone, have been shown to substantially potentiate the antitumor effects of calcitriol. medicinacomplementar.com.brnih.govnih.gov This enhancement is not merely additive but involves specific molecular mechanisms that increase the sensitivity of tumor cells to calcitriol. aacrjournals.orgresearchgate.net
A primary mechanism for this potentiation is the upregulation of the Vitamin D Receptor (VDR) by glucocorticoids. medicinacomplementar.com.briiarjournals.org In vitro and in vivo studies have demonstrated that dexamethasone increases VDR protein levels and enhances VDR ligand binding specifically in tumor tissue. medicinacomplementar.com.brnih.govaacrjournals.org This increase in VDR expression is regulated at the transcriptional level; dexamethasone treatment leads to an increase in VDR mRNA transcripts in a time-dependent and glucocorticoid receptor (GR)-dependent manner. researchgate.netnih.gov This suggests that the GR directly regulates the expression of the VDR gene. researchgate.net By increasing the number of VDRs, dexamethasone effectively amplifies the cellular response to calcitriol, leading to a more potent antitumor effect. aacrjournals.orgresearchgate.net
Crucially, this effect is tissue-specific. While dexamethasone increases VDR ligand binding in the tumor, it has the opposite effect in the intestinal mucosa, which is the primary site of calcium absorption. medicinacomplementar.com.brnih.gov This differential regulation is therapeutically important as it enhances the desired antitumor activity while simultaneously mitigating the primary dose-limiting side effect of calcitriol therapy, hypercalcemia. medicinacomplementar.com.brnih.goviiarjournals.org
The interaction appears to be a positive feedback loop between the GR and VDR signaling pathways. researchgate.net Glucocorticoids increase the expression of the VDR gene, leading to more VDR protein. researchgate.net In the presence of calcitriol, the activated VDR can then transcriptionally regulate its target genes, which may include the VDR gene itself. researchgate.net This crosstalk results in enhanced cell cycle arrest and apoptosis in cancer cells. aacrjournals.org
| Mechanism | Effect of Dexamethasone on Calcitriol Action | Reference |
|---|---|---|
| VDR Expression | Increases VDR mRNA and protein levels in tumor cells. | aacrjournals.orgresearchgate.net |
| VDR Ligand Binding | Increases VDR ligand binding in tumor tissue. | medicinacomplementar.com.brnih.gov |
| Tissue Specificity | Decreases VDR binding in intestinal mucosa, reducing calcium absorption. | medicinacomplementar.com.brnih.gov |
| Signaling Pathways | Potentiates calcitriol-induced suppression of phospho-Erk and phospho-Akt. | iiarjournals.orgaacrjournals.org |
| Cellular Outcomes | Enhances calcitriol-mediated cell cycle arrest and apoptosis. | aacrjournals.org |
Metabolic Aspects of Dhbh Calcitriol in Research Models
Biosynthesis Pathways and Key Enzymes
The synthesis of calcitriol (B1668218) is a multi-step process involving enzymatic hydroxylation in the liver and kidneys. symeres.com Vitamin D, either synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B radiation or obtained from dietary sources, is first transported to the liver. mdpi.com
In the liver, the initial hydroxylation occurs at carbon 25, catalyzed by the enzyme 25-hydroxylase (primarily CYP2R1), to form 25-hydroxyvitamin D [25(OH)D], also known as calcifediol. taylorandfrancis.commdpi.com This is the major circulating form of vitamin D and serves as the primary substrate for the final activation step. symeres.com
The crucial final step in biosynthesis takes place mainly in the proximal tubules of the kidneys. wikipedia.org Here, the enzyme 1α-hydroxylase , a mitochondrial cytochrome P450 enzyme officially named CYP27B1 , hydroxylates 25(OH)D at the 1α-position. mdpi.comscbt.comviamedica.pl This reaction yields the biologically active hormone 1,25-dihydroxyvitamin D, or calcitriol. symeres.comscbt.com
The activity of CYP27B1 is the principal control point for calcitriol synthesis and is tightly regulated by several factors. viamedica.pl Parathyroid hormone (PTH) and low serum phosphate (B84403) levels stimulate CYP27B1 activity, thereby increasing calcitriol production. mdpi.comwikipedia.org Conversely, high levels of fibroblast growth factor-23 (FGF23) and calcitriol itself exert negative feedback, suppressing CYP27B1 expression and activity to prevent excessive production. mdpi.commdpi.com
| Enzyme | Location | Substrate | Product | Key Regulators |
| 25-hydroxylase (e.g., CYP2R1) | Liver | Vitamin D | 25-hydroxyvitamin D (Calcifediol) | Substrate availability |
| 1α-hydroxylase (CYP27B1) | Kidney (primarily) | 25-hydroxyvitamin D (Calcifediol) | 1,25-dihydroxyvitamin D (Calcitriol) | Stimulated by PTH, low phosphate; Inhibited by FGF23, calcitriol |
Catabolic Pathways and Formation of Major Metabolites
The inactivation of calcitriol is essential for maintaining mineral homeostasis and preventing toxicity. This process is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which is induced by calcitriol as part of a negative feedback loop. taylorandfrancis.com CYP24A1 catalyzes a multi-step pathway that converts calcitriol into water-soluble, biologically inactive metabolites that can be excreted. taylorandfrancis.commdpi.com
Two main catabolic pathways for calcitriol have been identified:
The C-24 Oxidation Pathway : This is the principal catabolic route. taylorandfrancis.com CYP24A1 hydroxylates calcitriol at carbon 24, leading to the formation of 1,24,25-trihydroxyvitamin D₃. wikipedia.org Subsequent oxidation steps convert this intermediate into the final product, calcitroic acid , which is excreted in the bile. taylorandfrancis.comwikipedia.org
The C-26,23-Lactone Pathway : An alternative pathway involves hydroxylation at carbon 26 and carbon 23, followed by cyclization. nih.govdrugbank.com This process results in the formation of 1α,25R(OH)₂-26,23S-lactone D₃ , which has been identified as a major circulating metabolite in humans. drugbank.com
| Catabolic Enzyme | Primary Pathway | Key Metabolite(s) | Function |
| 24-hydroxylase (CYP24A1) | C-24 Oxidation | 1,24,25-trihydroxyvitamin D₃, Calcitroic Acid | Inactivation and excretion of calcitriol |
| CYP3A4/Other enzymes | C-26,23-Lactone Formation | 1α,25R(OH)₂-26,23S-lactone D₃ | Formation of a major, inactive circulating metabolite |
Extra-renal Metabolism of Calcitriol and Analogs in Target Tissues and its Regulation
While the kidney is the primary site for endocrine production of calcitriol, the capacity for 1α-hydroxylation exists in various other tissues. mdpi.comscielo.br This extra-renal synthesis of calcitriol is now understood to play a crucial role in local, paracrine, and autocrine signaling, distinct from the systemic regulation of calcium. kjim.org
Tissues capable of extra-renal calcitriol synthesis include:
Immune cells (macrophages, dendritic cells, B and T lymphocytes) wikipedia.orgaai.org
Placenta wikipedia.org
Keratinocytes in the skin mdpi.com
Cells of the central nervous system scielo.br
The regulation of extra-renal CYP27B1 differs significantly from its renal counterpart. In macrophages, for instance, CYP27B1 expression is not primarily regulated by PTH or FGF23 but is strongly induced by inflammatory signals, such as those from toll-like receptors (TLRs) and cytokines like interferon-gamma. mdpi.com This localized production of calcitriol within the immune system is vital for modulating immune responses, including enhancing pathogen defense and regulating T-cell function. symeres.comaai.org Research in mouse models has provided genetic evidence that this endogenous calcitriol synthesis is critical for controlling specific immune responses, such as the IgE response in allergic sensitization. aai.org Studies in anephric patients have also shown that extra-renal sites can synthesize active vitamin D metabolites, although this often requires high levels of the precursor, 25(OH)D. portlandpress.com
Placental Metabolism of Vitamin D Metabolites and its Influence on Gene Expression
The placenta is a key extra-renal site of vitamin D metabolism, essential for supporting fetal development. mdpi.com The placental syncytiotrophoblast, the primary barrier between maternal and fetal circulation, expresses both the activating enzyme CYP27B1 and the catabolic enzyme CYP24A1. elifesciences.org This enzymatic machinery allows the placenta to locally synthesize calcitriol from maternal 25(OH)D and to regulate its concentration. elifesciences.orgimrpress.com
Placental production of calcitriol is not regulated by maternal PTH in the same way as renal production. mdpi.com Instead, it appears to be governed by local factors to meet the demands of pregnancy. mdpi.com During pregnancy, maternal serum calcitriol levels rise significantly, a change attributed in part to increased synthesis by both the maternal kidney and the placenta. mdpi.com
The locally produced calcitriol binds to the vitamin D receptor (VDR), which is also expressed in the placenta, to regulate the expression of a wide array of genes. elifesciences.orgmdpi.com Research has shown that vitamin D status and placental gene expression are linked. For example, vitamin D can influence the expression of genes involved in:
Placental function and development : Studies suggest that proper vitamin D metabolism is crucial for the growth and function of the placenta. mdpi.com
Immune modulation : Vitamin D can regulate the placental inflammatory response.
Nutrient transport : Associations have been found with the expression of amino acid transporter genes.
Transcriptome-wide analyses have begun to reveal the broader impact of vitamin D on placental gene expression, identifying roles in energy metabolism, cytoskeletal function, and the regulation of transcription itself. The placenta's ability to metabolize vitamin D suggests it plays an active role in regulating both fetal vitamin D supply and its own functions through gene expression, thereby influencing fetal growth and long-term health outcomes. elifesciences.org
Advanced Research Methodologies and Future Directions for Dhbh Calcitriol Studies
High-Throughput Screening for Novel Analogs with Specific Activity Profiles
High-throughput screening (HTS) is a critical tool in the discovery of novel vitamin D analogs with tailored biological activities. nih.gov This technology allows for the rapid assessment of large libraries of compounds, identifying those with desirable characteristics, such as enhanced potency or reduced calcemic effects. acs.org
One HTS method involves analyzing the recruitment of coactivator proteins by the vitamin D receptor (VDR) in the presence of different analogs. nih.govacs.org This system can effectively screen for compounds that modulate VDR activity, providing insights into their potential as therapeutic agents. nih.gov The goal is to identify analogs with a favorable balance of low calcemic effects and potent antiproliferative, prodifferentiating, or immunomodulatory functions. acs.org By screening numerous synthetic vitamin D analogs, researchers can identify lead compounds for further development. acs.org
Interactive Table: High-Throughput Screening Methods for Vitamin D Analogs
| Screening Method | Principle | Application |
|---|---|---|
| Coactivator Recruitment Assay | Measures the ability of a ligand to induce the binding of coactivator proteins to the VDR. nih.govacs.org | Identifies compounds that can effectively activate VDR-mediated gene transcription. nih.gov |
| Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of a vitamin D response element (VDRE) to measure VDR activation. nih.gov | Quantifies the transcriptional activity induced by vitamin D analogs. nih.gov |
| Fluorescence Polarization Assay | A competitive binding assay that measures the displacement of a fluorescently labeled vitamin D ligand from the VDR by a test compound. thermofisher.com | Determines the binding affinity of novel analogs for the VDR. thermofisher.com |
Proteomic and Epigenetic Investigations of VDR Signaling Pathways
The biological effects of DHBH-calcitriol, like other vitamin D compounds, are mediated through the vitamin D receptor (VDR), a nuclear transcription factor. d-nb.infonih.gov Upon binding to its ligand, the VDR forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govphysiology.org
Proteomic analyses are being employed to identify the full spectrum of proteins that are differentially expressed upon treatment with this compound. This can reveal novel downstream targets and pathways regulated by the compound. For instance, proteomic studies have been used to analyze changes in protein expression in various cell types in response to vitamin D, providing a deeper understanding of its molecular mechanisms. nih.govresearchgate.netcsic.esresearchgate.net
Epigenetic investigations are crucial for understanding how this compound influences gene expression beyond direct DNA sequence changes. Vitamin D and its analogs can modulate epigenetic mechanisms such as:
Histone acetylation and methylation: The VDR recruits histone-modifying enzymes that can alter chromatin structure, making genes more or less accessible for transcription. d-nb.infonih.gov
DNA methylation: Vitamin D signaling can influence the methylation status of gene promoters, which can affect gene expression. aacrjournals.org
These epigenetic modifications play a significant role in the regulation of key enzymes involved in vitamin D metabolism, such as CYP24A1, and the expression of VDR itself. d-nb.infonih.govaacrjournals.org Understanding the epigenetic impact of this compound is essential for a complete picture of its mechanism of action. mdpi.com
Development and Utilization of Advanced In Vitro and In Vivo Disease Models
To comprehensively evaluate the therapeutic potential of this compound, researchers rely on a variety of advanced in vitro and in vivo models that mimic human diseases.
In vitro models provide a controlled environment to study the direct cellular and molecular effects of this compound. These include:
Cell culture systems: Various cell lines, such as cancer cells or immune cells, are used to assess the antiproliferative, pro-differentiating, and immunomodulatory effects of vitamin D analogs. nih.govbu.edu
Organoid cultures: Three-dimensional organoids, which more closely resemble the structure and function of human organs, are increasingly being used to study the effects of compounds like this compound in a more physiologically relevant context. nih.gov
In vitro models of vitamin D synthesis: These models are used to study the production of vitamin D and its metabolites under various conditions. researchgate.netnih.govresearchgate.net
In vivo models , primarily using laboratory animals, are indispensable for studying the systemic effects of this compound and its efficacy in a whole-organism context. nih.gov Genetically modified animal models, such as mice with a knockout of the VDR or enzymes involved in vitamin D metabolism, have been instrumental in dissecting the specific roles of the vitamin D signaling pathway. nih.govnih.gov These models allow for the evaluation of therapeutic efficacy in diseases like cancer and rickets. nih.gov For instance, tumor-bearing animal models are used to assess the anti-cancer properties of vitamin D derivatives. nih.gov
Comparative Studies of this compound with Calcitriol (B1668218) and Other Vitamin D Analogs
A crucial aspect of this compound research is its comparison with calcitriol and other existing vitamin D analogs. nih.govresearchgate.net These studies aim to determine the relative potency, efficacy, and potential advantages of this compound.
Key parameters for comparison include:
Binding affinity for the VDR: This determines the initial potency of the analog. nih.gov
Affinity for the vitamin D-binding protein (DBP): This influences the bioavailability and half-life of the compound. nih.gov
Resistance to metabolic degradation: Analogs that are more resistant to breakdown by enzymes like CYP24A1 may have a longer duration of action. nih.gov
Biological activity: This includes assessing both the desired therapeutic effects (e.g., anti-cancer activity) and potential side effects (e.g., hypercalcemia). nih.govoup.com
Meta-analyses of studies comparing different vitamin D analogs have shown that some synthetic analogs can offer advantages over native vitamin D in certain applications, such as preventing bone loss. nih.gov Comparative studies are essential to position this compound within the existing landscape of vitamin D-based therapies.
Exploration of Unexplored Research Fields and Mechanisms of Action
While the classical role of vitamin D in calcium homeostasis is well-established, research continues to uncover novel functions and mechanisms of action. nih.govphysiology.orgnih.gov Future studies on this compound should explore these emerging areas:
Non-genomic actions: In addition to its effects on gene transcription, vitamin D can elicit rapid, non-genomic responses mediated by a membrane-bound VDR. nih.gov The potential of this compound to trigger these pathways warrants investigation.
VDR-independent effects: Some studies suggest that vitamin D metabolites may have biological effects that are not mediated by the VDR. nih.gov Investigating whether this compound possesses such properties could open up new therapeutic avenues.
Interaction with other signaling pathways: The VDR signaling pathway is known to crosstalk with other cellular signaling networks. nih.gov Understanding how this compound influences these interactions could reveal new mechanisms of action and potential combination therapies.
Novel therapeutic targets: The widespread expression of the VDR suggests that vitamin D analogs could be beneficial for a variety of conditions beyond bone disorders, including cancer, autoimmune diseases, and cardiovascular disease. thermofisher.comphysiology.orgnih.gov Exploring the efficacy of this compound in these less-explored areas is a promising direction for future research.
By leveraging these advanced research methodologies and exploring new scientific frontiers, the full therapeutic potential of this compound can be systematically investigated and potentially translated into clinical applications.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Dhbh-calcitriol in vitro?
- Methodological Answer : Synthesis typically involves stereoselective hydroxylation of vitamin D3 analogs under controlled conditions (e.g., UV light exposure or enzymatic catalysis). Characterization requires HPLC with UV detection for purity validation and NMR (¹H/¹³C) for structural confirmation . For reproducibility, include solvent ratios, temperature gradients, and reaction times in protocols. Safety protocols must align with GHS classifications (acute toxicity H300/H315) .
Q. How can researchers validate this compound's receptor-binding affinity in cell-based assays?
- Methodological Answer : Use competitive binding assays with radiolabeled 1,25-dihydroxyvitamin D3 (³H-labeled) in VDR-transfected cell lines. Normalize data to negative controls (e.g., empty vectors) and calculate IC₅₀ values using nonlinear regression. Ensure proper handling of radioactive materials and adhere to OSHA HCS guidelines for toxic compounds .
Q. What are the critical parameters for assessing this compound stability in storage?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via mass spectrometry and compare against impurity profiles (e.g., Calcitriol Impurities D, CAS 103656-40-2) . Include antioxidant additives (e.g., BHT) to mitigate oxidative degradation .
Advanced Research Questions
Q. How can contradictory data on this compound's pharmacokinetic properties be resolved across studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., animal models vs. human cell lines, dosing regimens). Apply multivariate regression to isolate factors like CYP24A1 enzyme activity differences or ligand-receptor dissociation rates . Validate findings with isotope dilution mass spectrometry (IDMS) for precise quantification .
Q. What factorial design strategies optimize this compound's efficacy in heterogeneous disease models?
- Methodological Answer : Implement a 2×2 factorial design to test dose-response (low/high) and combinatorial therapies (e.g., with mTOR inhibitors). Use ANOVA to assess interactions between variables and power analysis to determine sample sizes. Quasi-experimental designs with non-equivalent control groups can reduce bias in translational studies .
Q. How can AI-driven molecular dynamics simulations enhance this compound's target prediction?
- Methodological Answer : Train neural networks on existing crystallographic data (e.g., VDR-ligand complexes) to predict binding free energy (ΔG) and allosteric effects. Validate simulations with surface plasmon resonance (SPR) for real-time kinetic analysis. Integrate COMSOL Multiphysics for thermodynamic modeling of membrane permeability .
Data Contradiction & Theoretical Frameworks
Q. What frameworks guide hypothesis generation for this compound's off-target effects?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Link mechanistic studies to the vitamin D receptor (VDR) signaling pathway and cross-reference with transcriptomic databases (e.g., GEO) to identify dysregulated genes .
Q. How do conflicting results on this compound's cytotoxicity inform risk-benefit analysis?
- Methodological Answer : Conduct dose-escalation studies in 3D organoid models to establish therapeutic indices. Compare cytotoxicity thresholds (LD₅₀) across cell types using flow cytometry (apoptosis markers) and align with OSHA HCS acute toxicity classifications (H302/H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
